molecular formula C13H16F3N3O2S B15121642 1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B15121642
M. Wt: 335.35 g/mol
InChI Key: WKHZVSCNIJAKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with cyclopropanesulfonyl and trifluoromethylpyridinyl groups. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a dihaloalkane.

    Introduction of the trifluoromethylpyridinyl group: This step might involve a nucleophilic substitution reaction where a halogenated pyridine reacts with the piperazine.

    Cyclopropanesulfonylation: The final step could involve the reaction of the piperazine derivative with cyclopropanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological systems.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for compounds like 1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine would depend on its specific interactions with biological targets. This might involve:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)phenyl]piperazine
  • 1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine

Uniqueness

1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both the cyclopropanesulfonyl and trifluoromethylpyridinyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H16F3N3O2S

Molecular Weight

335.35 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C13H16F3N3O2S/c14-13(15,16)10-3-4-17-12(9-10)18-5-7-19(8-6-18)22(20,21)11-1-2-11/h3-4,9,11H,1-2,5-8H2

InChI Key

WKHZVSCNIJAKEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.